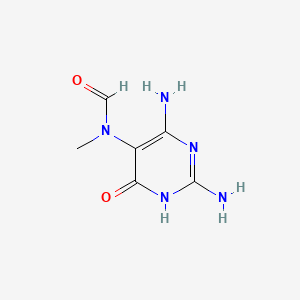

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is a compound that belongs to the pyrimidine family Pyrimidines are a class of six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Pemetrexed: A pyrimidine-based drug used in cancer treatment.

Methotrexate: Another pyrimidine derivative with anticancer and immunosuppressive properties.

Uniqueness

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is unique due to its specific structural features and the presence of both amino and hydroxyl groups on the pyrimidine ring

Biological Activity

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide, also known as 2,6-diamino-4-hydroxy-5-(N-methyl)formamidopyrimidine, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₆H₉N₅O₂

- Molecular Weight : 183.168 g/mol

- CAS Registry Number : 77440-13-2

This compound is primarily recognized for its role as a methylated derivative of formamidopyrimidine. It is produced through the enzymatic action of DNA-formamidopyrimidine glycosylase, which catalyzes the hydrolysis of DNA containing oxidized purine bases. This process involves the cleavage of the N-C1' glycosidic bond between the oxidized purine and deoxyribose sugar, leading to the formation of apurinic sites in DNA .

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. These properties are essential in mitigating oxidative stress and protecting cellular components from damage caused by reactive oxygen species (ROS).

Antiproliferative Effects

Studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of melanoma and non-small cell lung cancer cells . The specific pathways through which these effects are mediated remain an area for further investigation.

Cardioprotective Properties

In experimental models, certain analogues related to this compound have been observed to enhance cardiac contractility. These findings suggest potential applications in treating heart failure by modulating P2X receptor activity .

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various compounds found that derivatives similar to this compound demonstrated significant inhibition of lipid peroxidation and restoration of cell viability in oxidative stress models . This highlights the compound's potential as a therapeutic agent in oxidative stress-related diseases.

Cancer Research

In a series of experiments conducted on different cancer cell lines, it was found that this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a catalytic approach using ionic covalent organic frameworks (COFs) under mild conditions (30°C, 24h, CO₂ atmosphere), achieving high yields (96%) through optimized solvent selection (DMF) and catalyst loading (5 mol%) . Characterization via NMR and HPLC is critical to confirm purity (>98%, as noted in ) and detect byproducts like unreacted pyrimidine intermediates .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40–80°C, pH 1–13) monitored via HPLC-UV. highlights that N-methylformamide derivatives are prone to hydrolysis, forming metabolites like N-hydroxymethyl derivatives under physiological conditions . Parallel mass spectrometry (LC-MS) can identify degradation products, such as 2,4-diamino-6-hydroxypyrimidine or formamide fragments .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to resolve the pyrimidine ring protons (δ 6.5–8.5 ppm) and methylformamide groups (δ 2.8–3.2 ppm for N–CH₃).

- FT-IR to confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) stretches.

- X-ray crystallography (as in ) to determine the planar geometry of the pyrimidine ring and hydrogen-bonding interactions .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) can predict binding affinities to enzymes like dihydrofolate reductase (DHFR), given the compound’s structural similarity to pyrimidine-based inhibitors ( ). In vitro assays using human colon cancer cell lines (e.g., HT-29 or HCT116) can evaluate cytotoxicity, as shown in for related N-methylformamide derivatives . Metabolite profiling via LC-MS/MS is recommended to track bioactivation pathways .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare to structurally related analogs?

- Methodological Answer : and indicate that N-methylformamide derivatives undergo cytochrome P450-mediated oxidation to N-hydroxymethyl intermediates, which decompose into formamide and pyrimidine fragments. Comparative studies with N,N-dimethylformamide (DMF) should use radiolabeled (¹⁴C) analogs to trace urinary metabolites (e.g., N-methylformamide) and assess interspecies differences (rat vs. human hepatocytes) .

Q. What analytical challenges arise in detecting trace impurities or isomeric forms of this compound, and how can they be resolved?

- Methodological Answer : Isomeric byproducts (e.g., N-methyl substitution at alternate pyrimidine positions) require high-resolution LC-MS/MS with ion mobility separation. notes that dichloropyrimidine impurities (e.g., N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide) can form during synthesis and must be quantified via external calibration curves with ≤0.1% detection limits .

Q. How can computational methods predict the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the pyrimidine ring and predict sites for electrophilic attack. demonstrates the utility of COF-supported catalysis for formamide derivatives, where computational screening identified optimal Lewis acid sites for CO₂ fixation .

Properties

CAS No. |

77440-13-2 |

|---|---|

Molecular Formula |

C6H9N5O2 |

Molecular Weight |

183.17 g/mol |

IUPAC Name |

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-methylformamide |

InChI |

InChI=1S/C6H9N5O2/c1-11(2-12)3-4(7)9-6(8)10-5(3)13/h2H,1H3,(H5,7,8,9,10,13) |

InChI Key |

CGWDNAFNQOBSCK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=C(N=C(NC1=O)N)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.